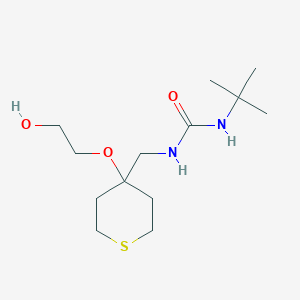
1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. This compound is commonly referred to as TBTU, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
TBTU activates carboxyl groups by forming a reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond. TBTU has been shown to be more efficient than other commonly used coupling agents, such as HOBt and DIC.
Biochemical and Physiological Effects:
TBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to human skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TBTU as a coupling agent is its high efficiency in activating carboxyl groups. It has also been shown to be less prone to racemization than other commonly used coupling agents. However, TBTU is relatively expensive compared to other coupling agents, and its use requires careful handling due to its potential to react with water.
Direcciones Futuras
There are several future directions for the study of TBTU. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of TBTU for its potential as an antitumor agent. Additionally, the use of TBTU in the synthesis of cyclic peptides and peptide nucleic acids could be further explored. Finally, the biochemical and physiological effects of TBTU could be studied in more detail to determine its safety for use in various applications.
Métodos De Síntesis
TBTU can be synthesized by reacting tert-butyl isocyanate with 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of N-methylmorpholine. This reaction results in the formation of TBTU as a white crystalline solid. The purity of TBTU can be improved by recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
TBTU has been extensively studied for its applications in peptide synthesis. It is commonly used as a coupling agent in solid-phase peptide synthesis to activate carboxyl groups. TBTU is also used in the synthesis of cyclic peptides and peptide nucleic acids. In addition to its applications in peptide synthesis, TBTU has also been studied for its potential as an antitumor agent.
Propiedades
IUPAC Name |
1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCSOYWHVEKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

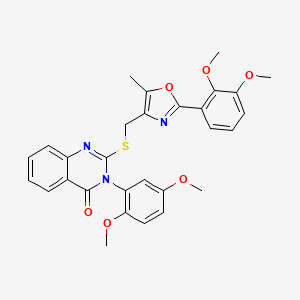
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
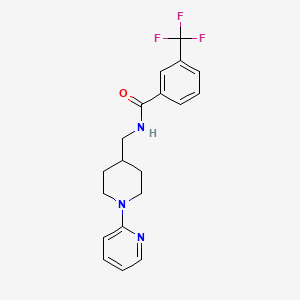
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

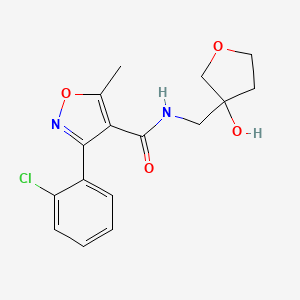
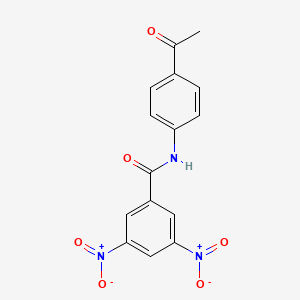
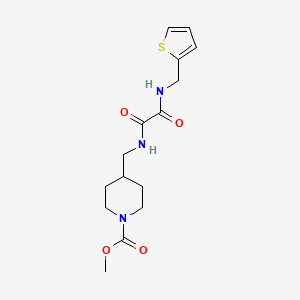
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)